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Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular mechanisms of VPC01091.4 and

FTY720 (Fingolimod), supported by experimental data. The information presented herein is

intended to assist researchers in understanding the distinct pharmacological profiles of these

two compounds.

Executive Summary
FTY720 (Fingolimod) is a well-established immunomodulatory drug that acts as a sphingosine-

1-phosphate (S1P) receptor modulator. Its primary mechanism involves in vivo phosphorylation

to FTY720-phosphate (FTY720-P), which then functions as a potent agonist at four of the five

S1P receptor subtypes. This leads to the functional antagonism of the S1P1 receptor on

lymphocytes, causing their sequestration in lymph nodes and a subsequent reduction in

peripheral lymphocyte counts (lymphopenia). In contrast, VPC01091.4, a non-phosphorylatable

analog of FTY720, operates through a distinct mechanism. It does not interact with S1P

receptors but instead functions as an inhibitor of the Transient Receptor Potential Melastatin 7

(TRPM7) channel. This fundamental difference in their molecular targets results in disparate

physiological effects, most notably the absence of lymphopenia with VPC01091.4 treatment.
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FTY720 is a prodrug that requires phosphorylation by sphingosine kinase 2 to become

biologically active.[1] The resulting FTY720-phosphate is a structural analog of endogenous

sphingosine-1-phosphate and acts as a potent agonist at S1P receptors 1, 3, 4, and 5.[2][3]

The principal immunomodulatory effect of FTY720 is mediated through its action on the S1P1

receptor on lymphocytes.[4]

Activation of S1P1 by FTY720-P leads to the internalization and subsequent degradation of the

receptor.[4][5] This process renders lymphocytes unresponsive to the natural S1P gradient,

which is crucial for their egress from secondary lymphoid organs.[4][6] Consequently,

lymphocytes are trapped in the lymph nodes, leading to a significant reduction in the number of

circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[7][8][9][10]

Interestingly, the unphosphorylated form of FTY720 has been shown to be a potent inhibitor of

the TRPM7 channel, a mechanism it shares with VPC01091.4.[11][12][13] However, the active,

phosphorylated form of FTY720 does not inhibit TRPM7.[11]

VPC01091.4
VPC01091.4 is a structural analog of FTY720 that is not phosphorylated in vivo.[12][14] Its

mechanism of action is independent of the S1P receptor pathway. Instead, VPC01091.4
functions as a direct inhibitor of the TRPM7 channel, a ubiquitously expressed ion channel with

both channel and kinase domains that is involved in various cellular processes, including

inflammation.[12][14] By inhibiting TRPM7, VPC01091.4 exerts anti-inflammatory effects.[14] A

key distinguishing feature of VPC01091.4 is that it does not cause lymphopenia, as it does not

target S1P receptors.[14]

Quantitative Data Comparison
The following tables summarize the key quantitative parameters for VPC01091.4 and FTY720

based on available experimental data.
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Parameter VPC01091.4

FTY720

(unphosphorylat

ed)

FTY720-

phosphate
Reference

Primary

Molecular Target
TRPM7 Channel TRPM7 Channel

S1P Receptors

(S1P1, S1P3,

S1P4, S1P5)

[2][12][13][14]

TRPM7 Inhibition

(IC50)
0.665 µM 0.72 µM No Inhibition [11][12]

S1P Receptor

Binding
Inert No Effect Potent Agonist [2][3][12][14]

Effect on

Peripheral

Lymphocyte

Count

No significant

impact

Not applicable

(prodrug)

Induces

lymphopenia
[7][8][9][10][14]

Compound
S1P Receptor

Subtype

Binding Affinity (Ki,

nM) or Potency

(EC50/IC50, nM)

Reference

FTY720-phosphate S1P1 ~0.3 - 1.0 [2][3]

S1P3 ~1.0 - 5.0 [2][3]

S1P4 ~0.5 - 2.0 [2][3]

S1P5 ~1.0 - 3.0 [2][3]

VPC01091.4
S1P1, S1P3, S1P4,

S1P5
Inert [12][14]
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Caption: FTY720 signaling pathway.
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Caption: VPC01091.4 signaling pathway.

Experimental Protocols
S1P Receptor Binding Assay
Objective: To determine the binding affinity of a compound to S1P receptors.

General Protocol:

Membrane Preparation: Membranes are prepared from cells overexpressing a specific

human S1P receptor subtype (e.g., S1P1, S1P3).
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Competitive Binding: A radiolabeled S1P analog (e.g., [³³P]S1P) is incubated with the

receptor-expressing membranes in the presence of varying concentrations of the test

compound (e.g., FTY720-P).

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The

bound radioligand is then separated from the unbound ligand by rapid filtration through a

glass fiber filter.

Quantification: The radioactivity retained on the filter is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated

using the Cheng-Prusoff equation.

TRPM7 Channel Inhibition Assay (Whole-Cell Patch-
Clamp Electrophysiology)
Objective: To measure the inhibitory effect of a compound on TRPM7 channel currents.

General Protocol:

Cell Culture: HEK293 cells are transiently transfected to overexpress the TRPM7 channel.

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the

transfected cells. A pipette containing an intracellular solution is sealed onto the cell

membrane, and the membrane patch under the pipette is ruptured to gain electrical access

to the cell interior.

Current Elicitation: TRPM7 currents are elicited by applying voltage ramps (e.g., from -100

mV to +100 mV).

Compound Application: The test compound (e.g., VPC01091.4 or FTY720) is applied to the

cell via the extracellular bath solution at various concentrations.

Data Acquisition and Analysis: The current amplitude is measured before and after the

application of the compound. A dose-response curve is generated to determine the IC50
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value for the inhibition of the TRPM7 current.[11][12]

In Vivo Model of Endotoxemia
Objective: To evaluate the anti-inflammatory effects of a compound in a model of systemic

inflammation.

General Protocol:

Animal Model: Mice are administered a sublethal dose of lipopolysaccharide (LPS) to induce

a systemic inflammatory response.

Compound Administration: The test compound (e.g., VPC01091.4) is administered to the

mice, typically before or shortly after the LPS challenge.

Sample Collection: At a predetermined time point after LPS administration, blood and tissues

(e.g., lungs) are collected.

Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., IL-1β,

TNF-α) in the serum and tissues are quantified using methods such as ELISA or qRT-PCR.

Data Analysis: The levels of inflammatory markers in the compound-treated group are

compared to those in the vehicle-treated control group to assess the anti-inflammatory

efficacy of the compound.[14]
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Caption: Experimental workflow overview.

Conclusion
VPC01091.4 and FTY720, despite their structural similarities, exhibit fundamentally different

mechanisms of action. FTY720's immunomodulatory effects are primarily driven by its

phosphorylated metabolite, which acts as a functional antagonist of the S1P1 receptor, leading

to lymphopenia. In contrast, VPC01091.4 is a non-phosphorylatable analog that selectively

inhibits the TRPM7 channel without affecting S1P receptors, thereby exerting anti-inflammatory

effects without altering peripheral lymphocyte counts. This clear distinction in their molecular

targets and resulting physiological outcomes is critical for researchers designing experiments

and for professionals in drug development considering these compounds for therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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